TB500

説明

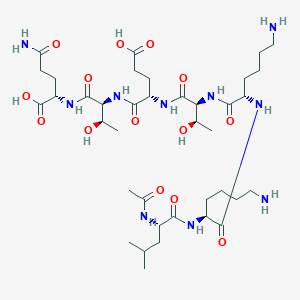

TB500は、チモシンβ4としても知られており、その再生能力で注目を集めている合成ペプチドです。これは、事実上すべての人間および動物細胞に見られる天然に存在するタンパク質の断片です。 This compoundは、細胞の移動、分化、増殖を促進する能力で知られており、創傷治癒、筋肉の修復、組織再生の分野で貴重な化合物となっています .

準備方法

合成経路と反応条件: TB500は、固相ペプチド合成(SPPS)によって合成されます。この方法は、成長中のペプチド鎖にアミノ酸を順番に追加することを可能にする方法です。このプロセスには、以下の手順が含まれます。

活性化: アミノ酸のカルボキシル基は、ジシクロヘキシルカルボジイミド(DCC)またはベンゾトリアゾール-1-イロキシトリス(ジメチルアミノ)ホスホニウムヘキサフルオロリン酸(BOP)などのカップリング試薬を使用して活性化されます。

カップリング: 活性化されたアミノ酸は、固体樹脂に固定された成長中のペプチド鎖のアミノ基に結合されます。

脱保護: 新たに添加されたアミノ酸のアミノ基上の保護基が除去され、次のアミノ酸の添加が可能になります。

切断: ペプチド鎖が完成したら、樹脂から切断され、高速液体クロマトグラフィー(HPLC)を使用して精製されます。

工業生産方法: 工業環境では、this compoundはSPPSプロセスを合理化する自動ペプチド合成機を使用して製造されています。これらの機械は、複数のペプチド配列を同時に処理することができ、効率と収率が向上します。 合成されたペプチドは、その後、質量分析とアミノ酸分析を含む厳格な品質管理対策を受け、純度と一貫性が保証されます .

反応の種類:

酸化: this compoundは、特にメチオニン残基で酸化反応を受ける可能性があり、その安定性と活性に影響を与える可能性があります。

還元: 還元反応は、酸化を逆転させ、ペプチドの機能を回復させるために使用できます。

置換: アミノ酸置換は、ペプチドの特性を変更するために使用できます。たとえば、安定性を高めたり、結合親和性を高めたりします。

一般的な試薬と条件:

酸化剤: 過酸化水素(H2O2)とギ酸は、メチオニン残基を酸化するために一般的に使用されます。

還元剤: ジチオスレイトール(DTT)とトリス(2-カルボキシエチル)ホスフィン(TCEP)は、酸化されたメチオニン残基を還元するために使用されます。

置換試薬: アミノ酸誘導体とDCCやBOPなどのカップリング試薬は、アミノ酸置換に使用されます。

主な製品:

酸化されたthis compound: メチオニン残基が酸化されると形成されます。

還元されたthis compound: 酸化されたメチオニン残基が元の状態に還元されると形成されます。

修飾されたthis compound: ペプチドの特性を変更するためにアミノ酸置換が導入されると形成されます

4. 科学研究アプリケーション

This compoundは、以下を含む幅広い科学研究アプリケーションを持っています。

創傷治癒: this compoundは、ケラチノサイトや線維芽細胞などの創傷治癒に関与する細胞の移動と増殖を促進します。 .

筋肉の修復: this compoundは、ミオブラストの成熟した筋肉細胞への分化を促進することで、筋肉の修復を促進します。 .

心血管の健康: this compoundは、損傷した心臓組織の修復を促進し、血管形成を強化することで、心血管の健康を改善することが示されています

抗炎症効果: this compoundは、炎症性サイトカインの活性を調節し、炎症の解消を促進することで、炎症を軽減します

科学的研究の応用

Background on TB500

This compound is known for its role in promoting tissue repair and regeneration. It is believed to enhance muscle growth, accelerate wound healing, and reduce inflammation. The active sequence of this compound is Ac-LKKTETQ, which is a fragment of thymosin beta-4. This peptide has been investigated for its biological effects on various tissues, including muscles, heart, and nervous system.

Wound Healing and Tissue Regeneration

This compound has shown significant promise in enhancing wound healing through mechanisms such as:

- Angiogenesis : The formation of new blood vessels, which is critical for supplying nutrients to healing tissues.

- Cell Migration : Facilitates the movement of cells to the wound site.

- Collagen Remodeling : Aids in the proper arrangement of collagen fibers, essential for tissue strength.

Case Study : A study involving rat models demonstrated that this compound treatment led to a reduction in wound size and improved healing rates compared to control groups. The peptide was found to enhance fibroblast activity, which is vital for tissue repair .

Cardiovascular Applications

Research indicates that this compound may play a role in cardiac repair following myocardial infarction (heart attack). Its ability to promote angiogenesis and protect cardiac cells from apoptosis (cell death) positions it as a potential therapeutic agent.

Findings :

- In mouse models of heart injury, this compound facilitated capillary tube formation and improved cardiac function post-injury .

- Studies suggest that this compound can help regenerate damaged heart muscle tissue by enhancing cell survival and proliferation .

Neurological Restoration

This compound's neuroprotective properties have been explored in the context of brain injuries and neurodegenerative diseases. It has been shown to:

- Promote neuronal survival.

- Enhance neurogenesis (the formation of new neurons).

Case Study : In experiments with traumatic brain injury models, this compound administration resulted in reduced lesion volume and improved functional recovery .

Data Tables

Potential Risks and Considerations

Despite its promising applications, this compound is not without risks. Anecdotal evidence suggests potential side effects that could outweigh its benefits. Concerns include:

作用機序

TB500は、いくつかのメカニズムを通じてその効果を発揮します。

アクチン調節: this compoundは、細胞の構造と動きに不可欠な細胞構築タンパク質であるアクチンをアップレギュレートします。 .

血管新生: this compoundは、新しい血管の形成を促進することで、血管新生を促進します。 .

6. 類似の化合物との比較

This compoundは、以下のような同様の再生能力を持つ他のペプチドと比較されることがよくあります。

類似化合物との比較

TB500 is often compared to other peptides with similar regenerative properties, such as:

生物活性

TB500, a synthetic peptide derived from Thymosin Beta-4 (Tβ4), has garnered significant attention for its biological activities, particularly in tissue repair, muscle growth, and potential neuroprotective effects. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various tissues, and relevant research findings.

Overview of this compound

This compound is characterized by its sequence Ac-LKKTETQ, which is the N-terminal acetylated fragment of Tβ4. Tβ4 plays a crucial role in various physiological processes, including cell migration, angiogenesis, and wound healing. This compound has been investigated for its therapeutic potential in both human and veterinary medicine, particularly in sports and recovery contexts.

- Cell Migration and Survival : this compound facilitates the movement and survival of cells crucial for tissue repair. It enhances fibroblast migration, which is essential for wound healing .

- Angiogenesis : The peptide promotes the formation of new blood vessels, improving blood flow to injured areas and aiding in nutrient delivery .

- Anti-inflammatory Effects : this compound exhibits anti-apoptotic properties that help mitigate inflammation and cell death following injuries .

- Stem Cell Differentiation : It encourages the differentiation of stem and progenitor cells into specialized cell types, which may enhance tissue regeneration .

- Wound Healing : this compound has been shown to accelerate wound healing processes through its regenerative capabilities .

In Vitro Studies

A study utilizing human liver microsomes and plasma demonstrated that this compound undergoes metabolism similar to that observed in equine models. The primary metabolic pathway involved C-terminal cleavage while preserving the N-terminus through acetylation . Further analysis identified several metabolites with significant biological activity:

| Metabolite | Detection Limit (pg/mL) | Biological Activity |

|---|---|---|

| TB-500 M(1-2) | 500 | Moderate wound healing |

| TB-500 M(1-3) | 100 | Low cytotoxicity |

| TB-500 M(1-5) | 50 | Significant wound healing activity |

The metabolite Ac-LKKTE showed notable wound healing efficacy compared to the parent compound, indicating that some therapeutic effects may arise from its metabolites rather than this compound itself .

Case Studies

Recent investigations have explored the use of this compound in treating traumatic brain injury (TBI). In animal models, delayed administration of this compound (24 hours post-injury) resulted in improved spatial learning and sensorimotor recovery without affecting lesion volume. This suggests that this compound can be effective even when administered outside the traditional therapeutic window .

Clinical Applications

This compound's applications extend beyond sports medicine into potential treatments for various conditions:

- Traumatic Brain Injury (TBI) : Its neuroprotective properties make it a candidate for TBI treatment by promoting recovery and reducing inflammation .

- Cardiac Repair : Research indicates that this compound may enhance cardiomyocyte survival during ischemic events, presenting possibilities for cardiac rehabilitation therapies .

- Wound Healing : Its ability to accelerate healing processes positions this compound as a valuable agent in postoperative care and chronic wound management .

Regulatory Considerations

Despite its promising applications, this compound remains a substance of concern in sports due to its performance-enhancing capabilities. Efforts are ongoing to develop reliable detection methods for doping control in competitive sports settings .

特性

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H68N10O14/c1-19(2)18-27(42-22(5)51)35(58)44-23(10-6-8-16-39)32(55)43-24(11-7-9-17-40)33(56)47-30(20(3)49)36(59)45-25(13-15-29(53)54)34(57)48-31(21(4)50)37(60)46-26(38(61)62)12-14-28(41)52/h19-21,23-27,30-31,49-50H,6-18,39-40H2,1-5H3,(H2,41,52)(H,42,51)(H,43,55)(H,44,58)(H,45,59)(H,46,60)(H,47,56)(H,48,57)(H,53,54)(H,61,62)/t20-,21-,23+,24+,25+,26+,27+,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKDNDYYIZUVCZ-ZQNQAVPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H68N10O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885340-08-9 | |

| Record name | TB-500 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885340089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。